molecular formula C7H7ClN2O2S B7647095 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

Cat. No. B7647095
M. Wt: 218.66 g/mol
InChI Key: IAIBFWWPJMLTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, also known as CMMP, is a pyrimidine derivative that has attracted significant attention in recent years due to its potential applications in scientific research. CMMP is a highly versatile compound that can be synthesized through a variety of methods and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is not well understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. This compound has also been shown to inhibit the activity of certain viral enzymes, making it a potential candidate for the development of antiviral drugs.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer research. This compound has also been shown to inhibit the replication of certain viruses, making it a potential candidate for the development of antiviral drugs. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is its versatility. It can be synthesized through a variety of methods and has a wide range of potential applications in scientific research. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a relatively new compound, and its mechanism of action is not well understood. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.

Future Directions

There are many potential future directions for the use of 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid in scientific research. One potential direction is the development of this compound as a cancer treatment. Another potential direction is the development of this compound as an antiviral drug. In addition, this compound could be used as a tool for drug discovery and development, as it can be used as a precursor for the synthesis of other pyrimidine derivatives. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid can be synthesized through a variety of methods, including the reaction of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine with ethyl chloroformate and triethylamine, the reaction of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine with thionyl chloride and dimethylformamide, and the reaction of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine with methyl thioglycolate and potassium carbonate. These methods have been shown to yield high-quality this compound with a high degree of purity.

Scientific Research Applications

4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid has a wide range of potential applications in scientific research. It has been shown to exhibit antitumor activity, making it a promising candidate for cancer research. This compound has also been shown to have antiviral activity, making it a potential candidate for the development of antiviral drugs. In addition, this compound has been used as a precursor for the synthesis of other pyrimidine derivatives, making it a valuable tool for drug discovery and development.

properties

IUPAC Name

4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-3-4(6(11)12)5(8)10-7(9-3)13-2/h1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIBFWWPJMLTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1780369-51-8
Record name 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
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